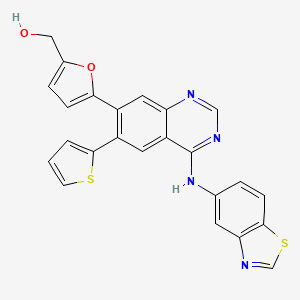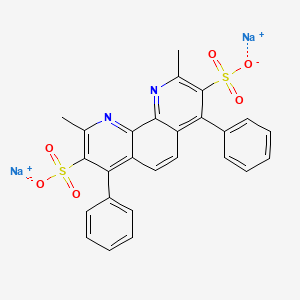
Pan KRas-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pan KRas-IN-1 is a potent inhibitor targeting the Kirsten rat sarcoma virus (KRAS) protein, which is a member of the rat sarcoma virus (RAS) family. KRAS mutations are prevalent in various cancers, including pancreatic ductal adenocarcinoma, colorectal cancer, and non-small cell lung cancer. This compound is designed to inhibit multiple KRAS mutations, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pan KRas-IN-1 involves multiple steps, including the preparation of azaquinazoline derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Pan KRas-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Pan KRas-IN-1 has several scientific research applications:
Chemistry: Used as a chemical probe to study KRAS-related pathways and interactions.
Biology: Helps in understanding the role of KRAS in cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating cancers with KRAS mutations, such as pancreatic ductal adenocarcinoma and non-small cell lung cancer
Industry: Utilized in drug development and pharmaceutical research to design new cancer therapies.
Mécanisme D'action
Pan KRas-IN-1 exerts its effects by binding to the KRAS protein, inhibiting its activation and downstream signaling pathways. This inhibition prevents the proliferation of cancer cells driven by KRAS mutations. The compound targets the guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs) involved in KRAS activation .
Comparaison Avec Des Composés Similaires
Sotorasib: A KRAS G12C inhibitor approved for non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor under clinical investigation.
BI-2852 and BAY-293: Pan-KRAS inhibitors targeting multiple KRAS mutations
Uniqueness: Pan KRas-IN-1 is unique in its ability to target a broad range of KRAS mutations, making it a versatile tool in cancer therapy. Unlike allele-specific inhibitors like sotorasib and adagrasib, this compound can inhibit various KRAS mutations, providing a broader therapeutic potential .
Propriétés
Formule moléculaire |
C33H36F3N5O3 |
|---|---|
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
(3R)-1-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3-methylpiperidin-3-ol |
InChI |
InChI=1S/C33H36F3N5O3/c1-3-22-25(35)7-6-19-12-21(42)13-23(26(19)22)28-27(36)29-24(15-37-28)30(40-10-4-8-32(2,43)17-40)39-31(38-29)44-18-33-9-5-11-41(33)16-20(34)14-33/h6-7,12-13,15,20,42-43H,3-5,8-11,14,16-18H2,1-2H3/t20-,32-,33+/m1/s1 |
Clé InChI |
RZYWNBKMTZABBP-PAXFXPPDSA-N |
SMILES isomérique |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCC[C@@](C5)(C)O)OC[C@@]67CCCN6C[C@@H](C7)F)O)F |
SMILES canonique |
CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCC(C5)(C)O)OCC67CCCN6CC(C7)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-7-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12391152.png)

![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)



![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)
![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)
![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)

